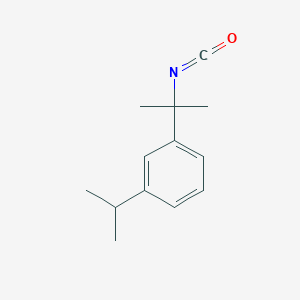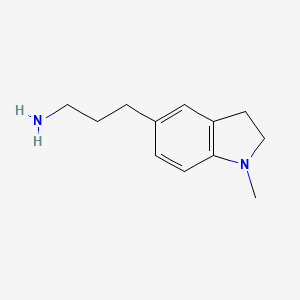
3-(1-Methylindolin-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylindolin-5-yl)propan-1-amine is an organic compound with the molecular formula C12H18N2 It features an indoline structure substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylindolin-5-yl)propan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methylindoline. This can be achieved by methylating indoline using methyl iodide in the presence of a base such as potassium carbonate.
Chain Extension: The next step involves the introduction of the propan-1-amine chain. This can be done through a nucleophilic substitution reaction where 1-methylindoline reacts with 3-chloropropan-1-amine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(1-Methylindolin-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of N-alkylated or N-acylated derivatives.
科学的研究の応用
3-(1-Methylindolin-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-(1-Methylindolin-5-yl)propan-1-amine depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
3-(1H-Indol-1-yl)propan-1-amine: Similar structure but lacks the methyl group on the nitrogen atom.
3-(1-Methylindolin-2-yl)propan-1-amine: Similar structure but with the propan-1-amine chain attached at the 2-position of the indoline ring.
3-(1-Methylindolin-6-yl)propan-1-amine: Similar structure but with the propan-1-amine chain attached at the 6-position of the indoline ring.
Uniqueness
3-(1-Methylindolin-5-yl)propan-1-amine is unique due to the specific positioning of the propan-1-amine chain and the methyl group on the indoline ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(1-methyl-2,3-dihydroindol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-5,9H,2-3,6-8,13H2,1H3 |
InChIキー |
UAKBFRHIDPANCS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
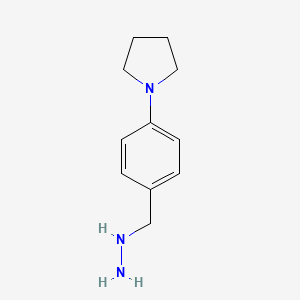


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)

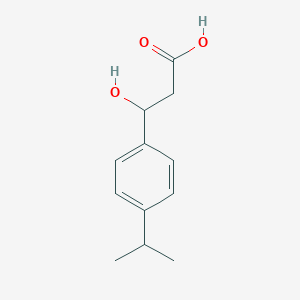
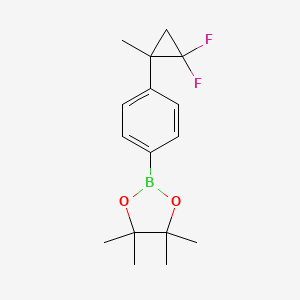
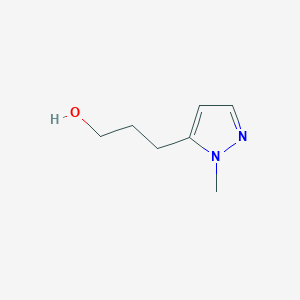
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
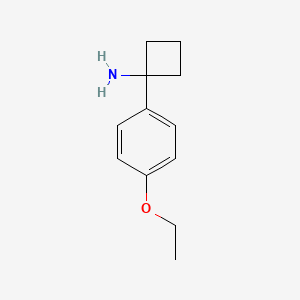
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)
